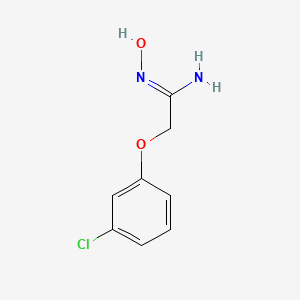

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide

Description

2-(3-Chlorophenoxy)-N'-hydroxyethanimidamide is a hydroxamic acid derivative characterized by an ethanimidamide backbone (C-N-OH) substituted with a 3-chlorophenoxy group. This compound is part of a broader class of hydroxamic acids and amidoximes, which are studied for their roles as enzyme inhibitors, metal chelators, and bioactive agents in medicinal chemistry . The 3-chlorophenoxy moiety contributes to its electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

CAS No. |

261959-19-7 |

|---|---|

Molecular Formula |

C8H9ClN2O2 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

InChI Key |

UFJNDLYGDWVOFJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)OCC(=NO)N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)OC/C(=N\O)/N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 3-chlorophenol with ethyl chloroacetate to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydroxylamine to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(3-chlorophenoxy)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imidamide group to amines.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Derivatives

Key Findings :

Backbone-Modified Analogs

Key Findings :

Heterocyclic and Complex Substituents

Biological Activity

2-(3-chlorophenoxy)-N'-hydroxyethanimidamide (CAS No. 261959-19-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chlorophenoxy group attached to a hydroxyethanimidamide moiety. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN2O2 |

| Molecular Weight | 216.64 g/mol |

| CAS Number | 261959-19-7 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various cellular processes. The chlorophenoxy group enhances its binding affinity to these targets, potentially leading to modulation of enzymatic activity and cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : It may act as an allosteric modulator for certain receptors, influencing cellular responses without directly activating the receptor.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Antitumor Potential

Preclinical studies suggest that this compound may exhibit antitumor effects. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, showing promise as a potential anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating a strong potential for development as an antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Ethanol | Methanol |

| Catalyst | None | Sodium acetate |

| Temperature (°C) | 75 (reflux) | 65 (reflux) |

| Yield (%) | 68 | 72 |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detects N–O stretches (950–980 cm⁻¹) and C=N bonds (1640–1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: ~228.67 g/mol) .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Answer:

Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or overlapping signals. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations .

- Variable Temperature NMR : Identifies dynamic equilibria by observing signal shifts at different temperatures .

- Isotopic Labeling : Uses deuterated hydroxylamine to distinguish hydroxyimine protons from solvent peaks .

- X-ray Crystallography : Provides definitive structural confirmation if crystalline forms are obtainable .

Advanced: What mechanistic hypotheses explain this compound’s potential enzyme inhibition?

Answer:

The hydroxyethanimidamide group may act as a metal-chelating agent or transition-state analog. Methodological approaches to test this include:

- Kinetic Assays : Measure inhibition constants (Ki) using purified enzymes (e.g., cytochrome P450 or hydrolases) .

- Docking Simulations : Use software like AutoDock to model interactions with enzyme active sites, focusing on hydrogen bonds with the hydroxy group .

- Mutagenesis Studies : Modify key residues (e.g., histidine or aspartate) in target enzymes to assess binding dependency .

Advanced: How should researchers design stability studies under varying pH and temperature conditions?

Answer:

- pH Stability :

- Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C over 72 hours .

- Acidic conditions may hydrolyze the imidamide group, while alkaline conditions could degrade the chlorophenoxy moiety .

- Thermal Stability :

- Use accelerated stability testing (40–60°C) and Arrhenius modeling to predict shelf life .

- Light Sensitivity :

- Expose samples to UV-Vis light (254–365 nm) and quantify photodegradation products using LC-MS .

Q. Table 2: Stability Profile of Analogous Compounds

| Condition | Degradation Pathway | Half-Life (Hours) |

|---|---|---|

| pH 2.0, 25°C | Imidamide hydrolysis | 12 |

| pH 10.0, 25°C | Chlorophenoxy cleavage | 8 |

| 60°C, dark | Thermal decomposition | 48 |

Advanced: What strategies address low reproducibility in biological activity assays?

Answer:

- Standardized Assay Protocols : Use positive controls (e.g., known enzyme inhibitors) and normalize data to cell viability .

- Metabolite Profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from derivatives .

- Orthogonal Assays : Combine enzymatic inhibition data with cellular assays (e.g., apoptosis markers) to confirm specificity .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Answer:

- QSAR Models : Use descriptors like logP, molar refractivity, and H-bond donors to correlate structural features with activity .

- Molecular Dynamics (MD) : Simulate binding interactions over time to identify critical residues for inhibitor design .

- Fragment-Based Design : Screen fragment libraries to optimize substituents on the chlorophenoxy or imidamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.